molecular formula C12H16FNO B130903 3-[(4-Fluorophenoxy)methyl]piperidine CAS No. 142220-38-0

3-[(4-Fluorophenoxy)methyl]piperidine

Cat. No. B130903
M. Wt: 209.26 g/mol
InChI Key: MRDVNADGYFVSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenoxy)methyl]piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic structures containing one nitrogen atom. The compound is characterized by the presence of a 4-fluorophenoxy group attached to the piperidine ring through a methyl linker. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including potential ligands for σ receptors and selective serotonin reuptake inhibitors (SSRIs) .

Synthesis Analysis

The synthesis of halogenated 4-(phenoxymethyl)piperidines, including those with a fluorophenoxy substituent

Scientific Research Applications

1. Pharmacological Applications

3-[(4-Fluorophenoxy)methyl]piperidine derivatives, such as Paroxetine, have been documented for their application in treating various psychological disorders. Paroxetine, specifically, is noted for its role in treating depression, anxiety disorders, obsessive-compulsive disorder, and posttraumatic stress disorder, among others. It is a selective serotonin reuptake inhibitor, with detailed studies on its physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects (Germann et al., 2013).

2. Biochemical Analysis

Compounds containing 3-[(4-Fluorophenoxy)methyl]piperidine have been synthesized for their biochemical properties. For instance, certain fibrates containing piperidine structures demonstrated significant activities in reducing triglycerides, cholesterol, and blood sugar in experimental models, indicating their potential in metabolic disease management (Komoto et al., 2000).

3. Corrosion Inhibition Research

In the field of materials science, certain piperidine derivatives, including those with 3-[(4-Fluorophenoxy)methyl]piperidine structures, have been studied for their effectiveness in inhibiting corrosion of metals. These studies often involve quantum chemical calculations and molecular dynamics simulations to understand the interaction of these compounds with metal surfaces (Kaya et al., 2016).

4. Molecular Structure Analysis

Research involving the molecular structure analysis of biologically active derivatives, such as those containing 3-[(4-Fluorophenoxy)methyl]piperidine, helps in understanding the nature of intermolecular interactions. These studies are crucial in drug design and development, providing insights into the molecular interactions and packing of these compounds (Shukla et al., 2017).

5. Synthesis Methods and Chemical Properties

The synthesis and characterization of compounds with 3-[(4-Fluorophenoxy)methyl]piperidine structures have been explored extensively. This includes studies on the synthesis routes, crystal structures, and theoretical analysis of such compounds, which are integral to the development of new pharmaceuticals and materials (Raviña et al., 2000).

6. Antimicrobial and Anticancer Research

Some studies have explored the potential of 3-[(4-Fluorophenoxy)methyl]piperidine derivatives in antimicrobial and anticancer applications. For instance, certain spiro-piperidin-4-ones showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as antimicrobial agents (Kumar et al., 2008).

properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDVNADGYFVSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576641
Record name 3-[(4-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenoxy)methyl]piperidine

CAS RN

142220-38-0
Record name 3-[(4-Fluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.